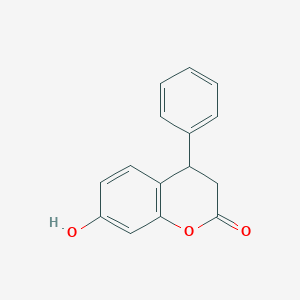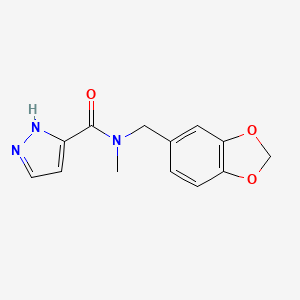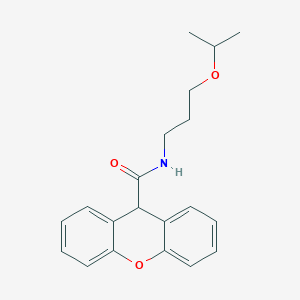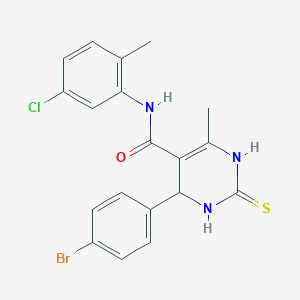![molecular formula C27H22N2O6 B5130171 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, also known as ANPMA, is a chemical compound that has gained significant attention in the field of scientific research. ANPMA is a derivative of 2-naphthyl phenoxyacetate, which has been extensively studied for its biological activities. ANPMA has been synthesized through various methods, and its mechanism of action has been investigated in detail.
Mécanisme D'action
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate inhibits the phosphorylation of IκBα, a key regulator of the NF-κB pathway, which leads to the inhibition of NF-κB activation. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate also inhibits the phosphorylation of ERK1/2 and JNK, which are key regulators of the MAPK pathway. The inhibition of these pathways leads to the inhibition of pro-inflammatory cytokine and chemokine production, as well as the induction of apoptosis in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has potential applications in the treatment of various diseases, including cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its low toxicity. However, 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has some limitations for lab experiments, including its poor solubility in water and its limited availability. These limitations may affect the reproducibility of experiments and limit the scope of research.
Orientations Futures
There are several future directions for the study of 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, and the development of analogs with improved biological activities. The investigation of the molecular mechanisms underlying the biological activities of 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate may also provide insights into the development of novel therapeutic agents. Overall, 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has significant potential for scientific research, and its study may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been synthesized through various methods, including the reaction of 2-naphthyl phenoxyacetic acid with acetic anhydride and 4-nitrobenzylamine in the presence of a catalyst. The reaction yields 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate as a yellow solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2-naphthol with 4-nitrobenzyl chloride in the presence of a base, followed by the reaction of the resulting compound with phenoxyacetic acid in the presence of a catalyst.
Applications De Recherche Scientifique
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has also been shown to induce apoptosis in cancer cells and inhibit the replication of viral particles. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has potential applications in the treatment of various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
[1-[acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-18(30)28-27(20-11-14-21(15-12-20)29(32)33)26-23-10-6-5-7-19(23)13-16-24(26)35-25(31)17-34-22-8-3-2-4-9-22/h2-16,27H,17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCBVQAAUZQMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)




![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)

![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)